molecular formula C21H17NO6 B12099158 Pseudocoptisine acetate

Pseudocoptisine acetate

Cat. No.: B12099158
M. Wt: 379.4 g/mol
InChI Key: FRCAGGREKGATCY-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Chemical Reactions Analysis

Types of Reactions: Pseudocoptisine acetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while reduction can produce reduced forms of this compound .

Scientific Research Applications

Pseudocoptisine acetate has several scientific research applications, including:

    Chemistry: Used as a model compound for studying the reactivity of benzylisoquinoline alkaloids.

    Biology: Investigated for its effects on various biological pathways, including anti-inflammatory and anti-amnestic activities.

    Medicine: Studied for its potential therapeutic effects, particularly in the treatment of inflammation and cognitive impairments.

Mechanism of Action

Pseudocoptisine acetate exerts its effects through several mechanisms:

    Inhibition of Acetylcholinesterase: The compound inhibits acetylcholinesterase activity, which is involved in the breakdown of acetylcholine, a neurotransmitter. .

    Anti-inflammatory Pathways: this compound reduces levels of pro-inflammatory mediators such as inducible nitric oxide synthase, cyclooxygenase-2, tumor necrosis factor-alpha, and interleukin-6. .

Comparison with Similar Compounds

Pseudocoptisine acetate is similar to other benzylisoquinoline alkaloids, such as:

Uniqueness: this compound is unique due to its specific inhibitory effects on acetylcholinesterase and its potent anti-inflammatory properties. Its distinct benzylisoquinoline skeleton also contributes to its unique reactivity and biological activities .

Properties

Molecular Formula

C21H17NO6

Molecular Weight

379.4 g/mol

IUPAC Name

5,7,18,20-tetraoxa-13-azoniahexacyclo[11.11.0.02,10.04,8.015,23.017,21]tetracosa-1(24),2,4(8),9,13,15,17(21),22-octaene;acetate

InChI

InChI=1S/C19H14NO4.C2H4O2/c1-2-20-8-13-6-18-17(22-9-23-18)5-12(13)3-15(20)14-7-19-16(4-11(1)14)21-10-24-19;1-2(3)4/h3-8H,1-2,9-10H2;1H3,(H,3,4)/q+1;/p-1

InChI Key

FRCAGGREKGATCY-UHFFFAOYSA-M

Canonical SMILES

CC(=O)[O-].C1C[N+]2=CC3=CC4=C(C=C3C=C2C5=CC6=C(C=C51)OCO6)OCO4

Origin of Product

United States

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